2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
Description
Overview of Aminoacetamide Scaffolds in Synthetic Chemistry
The aminoacetamide scaffold is a foundational structural motif in the synthesis of more complex molecules. researchgate.net Its utility stems from the presence of multiple reactive sites that can be selectively modified. The primary amine offers a nucleophilic center for various transformations, while the amide bond provides structural rigidity. The carbonyl group can also participate in a range of chemical reactions. Researchers in synthetic chemistry utilize these scaffolds to build libraries of compounds for screening in drug discovery and materials science. The relative simplicity and stability of the aminoacetamide core make it an attractive starting point for the development of novel chemical entities.
Rationale for Investigating 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
The specific compound, this compound, has drawn interest due to its unique combination of structural features. The rationale for its investigation lies in the predicted physicochemical and biological properties conferred by its distinct substituents. The molecular formula for this compound is C10H12Cl2N2O, and its molecular weight is 247.12 g/mol . appchemical.com
This compound is a member of the broader class of halogenated benzyl-substituted amides. The inclusion of halogen atoms, in this case, chlorine, on the benzyl (B1604629) ring is a common strategy in medicinal chemistry. Halogens can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The presence of a benzyl group itself provides a bulky, aromatic substituent that can engage in various intermolecular interactions. wikipedia.orgresearchgate.net The dichloro-substitution pattern on the benzyl ring is particularly noteworthy, as the position and number of halogen atoms can fine-tune the electronic properties of the aromatic system.
The N-methyl group and the 2,4-dichloro-benzyl group are critical to the chemical character of this molecule. The N-methyl group can influence the compound's conformational flexibility and its ability to act as a hydrogen bond donor. nih.gov N-methylation is a known tactic to enhance pharmacokinetic properties by, for example, increasing membrane permeability or blocking metabolic pathways. ashp.orgjuniperpublishers.com It can also impact the molecule's solubility and lipophilicity. wordpress.com
The 2,4-dichloro-benzyl substituent introduces significant steric bulk and alters the electronic nature of the benzyl ring. The two chlorine atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring and the properties of the entire molecule. The specific 2,4-substitution pattern creates a distinct electronic and steric profile compared to other isomers, which can lead to specific interactions with biological macromolecules. mdpi.com
Historical Context of Related Aminoacetamide Research
Research into aminoacetamide derivatives has a long history, evolving from early studies on simple amides to the complex, highly functionalized molecules seen today. Initially, research focused on fundamental synthesis and reactivity. Over time, the focus shifted towards the application of these compounds in various fields, particularly in the development of new pharmaceuticals. The discovery that the acetamide (B32628) moiety is present in numerous bioactive compounds spurred further investigation into this class of molecules. The systematic exploration of how different N-substituents affect the properties of the aminoacetamide core has been a consistent theme in the literature, leading to the synthesis and study of compounds like this compound. researchgate.net
Physicochemical Properties
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1183165-67-4 |
| Molecular Formula | C10H12Cl2N2O |
| Molecular Weight | 247.1211 g/mol |
| SMILES | NCC(=O)N(Cc1ccc(cc1Cl)Cl)C |
Table generated from data provided in search result appchemical.com.
Comparative Analysis of Related Structures
The properties of this compound can be better understood by comparing it to related structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1183165-67-4 | C10H12Cl2N2O | 247.1211 |
| 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide | 1178120-42-7 | C10H13ClN2O | 212.6760 |
| 2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-acetamide | 1183598-36-8 | C10H12Cl2N2O | 247.1211 |
Table generated from data provided in search results appchemical.comappchemical.comappchemical.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(10(15)5-13)6-7-2-3-8(11)4-9(7)12/h2-4H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYWHUHPLPBERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino N 2,4 Dichloro Benzyl N Methyl Acetamide and Its Analogues
Strategic Approaches to Amide Bond Formation
The formation of the amide bond is a cornerstone in the synthesis of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide. This can be achieved through several reliable methods, each with its own set of advantages depending on the starting materials and desired reaction scale.
Amidation Reactions involving Chloroacetyl Chloride Derivatives
A primary and direct method for synthesizing the acetamide (B32628) backbone involves the acylation of a secondary amine with a chloroacetyl chloride derivative. In the context of this compound, the key precursor is N-((2,4-dichlorophenyl)methyl)methanamine. This secondary amine can be reacted with 2-chloroacetyl chloride to form the corresponding 2-chloro-N-(2,4-dichlorobenzyl)-N-methyl-acetamide. The subsequent displacement of the chloride with an amino group, often introduced via reagents like ammonia (B1221849) or a protected amine equivalent, yields the final product.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) (TEA) or potassium carbonate (K2CO3), and the choice of solvent can range from dichloromethane (B109758) (DCM) to tetrahydrofuran (B95107) (THF). researchgate.net These reactions are generally efficient, with yields often exceeding 80%. nih.gov
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-((2,4-dichlorophenyl)methyl)methanamine, 2-chloroacetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | 2-chloro-N-(2,4-dichlorobenzyl)-N-methyl-acetamide | High | nih.gov |
| Aromatic Amines, Chloroacetyl Chloride | DBU, THF, rt, 3-6 h | N-Aryl-2-chloroacetamides | 75-95% | researchgate.net |
Reductive Amination Strategies for N-Alkylation
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, and it represents a key strategy for the synthesis of the precursor N-((2,4-dichlorophenyl)methyl)methanamine. google.comresearchgate.net This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize the target precursor, 2,4-dichlorobenzaldehyde (B42875) is reacted with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity. google.commonash.edu The reaction is typically performed in a solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol (B129727). This method is highly efficient and avoids the over-alkylation often seen with direct alkylation using alkyl halides. google.com
| Carbonyl Compound | Amine | Reducing Agent & Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-dichlorobenzaldehyde | Methylamine | Sodium Triacetoxyborohydride, DCE | N-((2,4-dichlorophenyl)methyl)methanamine | monash.edu |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Borohydride, 2,2,2-trifluoroethanol | N-alkylated amines | organic-chemistry.org |
Protecting Group Chemistry in Aminoacetamide Synthesis (e.g., N-Boc, N-Phthalyl)
In the synthesis of this compound, protecting groups are crucial for preventing unwanted side reactions at the terminal amino group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its ease of removal under mildly acidic conditions.
A synthetic route can involve the coupling of N-((2,4-dichlorophenyl)methyl)methanamine with N-Boc-glycine. This coupling is typically facilitated by standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). Following the formation of the protected acetamide, the Boc group is readily cleaved using an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane to yield the final this compound. google.com
The phthalyl (Phth) group is another effective protecting group for primary amines, offering robust protection that can be removed under hydrazinolysis conditions.
| Protected Amino Acid | Amine | Coupling & Deprotection Conditions | Final Product | Reference |
|---|---|---|---|---|
| N-Boc-glycine | N-((2,4-dichlorophenyl)methyl)methanamine | 1. EDC, HOBt, DMF; 2. TFA, DCM | This compound | google.com |
| N-Phthalyl-glycine | Various Amines | 1. Coupling Agent; 2. Hydrazine | Primary Aminoacetamides | General Methodology |
Multistep Reaction Sequences for Complex Acetamide Architectures
The synthesis of this compound and its more complex analogues often requires a well-designed multistep reaction sequence to build the molecule in a controlled and efficient manner.
Sequential Alkylation, Reduction, and Acylation Reactions
A logical and common multistep approach to the target molecule involves a sequence of alkylation, reduction, and acylation. This can be conceptualized as a modular assembly of the different components of the final structure.
A representative sequence could begin with the mono-alkylation of a primary amine, for instance, the reaction of 2,4-dichlorobenzylamine (B146540) with a methylating agent. However, to avoid over-methylation, a more controlled approach like reductive amination, as described in section 2.1.2, is often preferred.
Regioselective Functionalization Techniques
Regioselectivity, the control of the site of chemical reaction, is a critical consideration in the synthesis of complex molecules like this compound, particularly when dealing with precursors that have multiple reactive sites.
For instance, in the synthesis of analogues with further substitutions on the aromatic ring, regioselective functionalization techniques are paramount. Directed ortho-metalation (DoM) is a powerful tool for introducing substituents at specific positions on an aromatic ring, guided by a directing group. While not directly applied in the final steps of synthesizing the title compound, such techniques are crucial for preparing substituted starting materials like modified dichlorobenzaldehydes.
In the context of the acylation step, the inherent nucleophilicity of the secondary amine nitrogen in N-((2,4-dichlorophenyl)methyl)methanamine ensures a regioselective reaction with the acylating agent at the nitrogen atom, leading to the desired amide bond formation without competing reactions at other sites under controlled conditions. The careful choice of reagents and reaction conditions is key to achieving high regioselectivity in each synthetic step.
Optimization of Reaction Conditions and Yields
The successful synthesis of N-substituted acetamides hinges on the careful optimization of reaction parameters to maximize yield and purity. researchgate.net Key considerations include the choice of solvent, temperature control, and the mitigation of side reactions.
The selection of an appropriate solvent system is crucial and can significantly impact reaction outcomes. stackexchange.com Solvents like acetonitrile (B52724), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed in N-alkylation reactions. escholarship.org The choice of solvent can influence the solubility of reactants and reagents, as well as the reaction rate and selectivity. For instance, polar aprotic solvents such as DMF and DMSO can facilitate SN2 reactions by solvating the cation of the base, thereby increasing the nucleophilicity of the amide anion. stackexchange.com
Temperature control is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. nih.gov For instance, in the N-alkylation of amides, elevated temperatures might promote side reactions or decomposition of starting materials or products. scientificupdate.com Therefore, optimizing the temperature is a delicate balance between achieving a reasonable reaction rate and minimizing impurity formation. Microwave irradiation has been explored as an alternative heating method, offering rapid and uniform heating that can lead to significantly reduced reaction times and improved yields in some cases. mdpi.com
Below is a table summarizing the impact of different solvents on the yield of a model N-alkylation reaction.
| Solvent | Temperature (°C) | Yield (%) |
| Acetonitrile | 80 | 70 |
| Tetrahydrofuran (THF) | 65 | 55 |
| Dimethylformamide (DMF) | 100 | 85 |
| Dimethyl Sulfoxide (DMSO) | 100 | 82 |
This table is illustrative and based on general observations in N-alkylation reactions; specific results may vary depending on the substrates and reagents used.
Strategies to mitigate dimerization include:
Slow Addition of Reagents: Adding a reactive intermediate or reagent dropwise to the reaction mixture can maintain a low concentration of the reactive species, thereby minimizing the rate of dimerization. researchgate.net
Use of Protective Groups: Temporarily protecting a reactive functional group can prevent it from participating in unwanted side reactions. The protecting group can then be removed in a subsequent step.
Optimization of Reaction Conditions: As discussed previously, careful control of temperature, concentration, and stoichiometry can favor the desired intramolecular reaction over intermolecular dimerization. researchgate.net
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions that may lead to dimer formation. researchgate.net
Synthesis of Precursors and Key Intermediates
The efficient synthesis of the target compound relies on the availability of high-purity precursors and key intermediates. The primary building blocks for this compound are N-methylated amine/amide intermediates and halogenated benzylamines.
The introduction of a methyl group onto a nitrogen atom is a common transformation in organic synthesis. Several methods exist for the N-methylation of amines and amides. researchgate.netresearchgate.net
For the synthesis of N-methylated amides, direct alkylation of a primary amide with a methylating agent like methyl iodide in the presence of a base is a common approach. scientificupdate.com However, this can sometimes lead to O-alkylation as a side reaction. scientificupdate.com Alternative methods include the use of less hazardous methylating agents and catalytic approaches. For example, ruthenium complexes have been used to catalyze the N-methylation of amides using methanol as the methyl source. researchgate.net Another approach involves a two-step, one-pot procedure using (chloromethyl)dimethylchlorosilane and a fluoride (B91410) source, which has been shown to be highly selective for N-methylation. scientificupdate.com
The synthesis of N-methylated amines can be achieved through various methods, including reductive amination of an aldehyde or ketone with methylamine, or by direct alkylation of a primary amine with a methylating agent.
Halogenated benzylamines are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals. google.com The synthesis of 2,4-dichlorobenzylamine, a key precursor, can be accomplished through several routes.
One common method involves the reduction of the corresponding halogenated benzonitrile. google.com For example, 2,4-dichlorobenzonitrile (B1293624) can be hydrogenated in the presence of a catalyst, such as Raney nickel or a noble metal catalyst, and ammonia to yield 2,4-dichlorobenzylamine. google.com Another approach is the catalytic hydrogenation of a halogenated benzaldoxime. google.com This method requires careful selection of the catalyst to avoid dehalogenation as a side reaction. google.com Palladium catalysts, which are often used for hydrogenation, can promote dehalogenation, so non-palladium noble metals or base metals are preferred. google.com
The following table outlines different catalytic systems used in the synthesis of halogenated benzylamines.
| Starting Material | Catalyst | Reagents | Yield (%) | Reference |
| 4-Bromobenzaldoxime | Platinum oxide | H₂, Anhydrous conditions | >85 | google.com |
| 2,4,6-Trifluorobenzonitrile | Raney Nickel | H₂, Aqueous Ammonia | High | google.com |
| 2-(2-fluorophenyl)propan-2-amine | Pd(OAc)₂ | CuCl₂, AcOH | 93 | thieme-connect.com |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
No experimental NMR data detailing the chemical shifts, coupling constants, or assignments for the proton (¹H) and carbon (¹³C) nuclei of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide has been found in the public domain.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Specific FT-IR spectral data, including absorption frequencies for the N-H, C-H, C=O, and C-Cl bonds of the target molecule, are not available in published literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
While the molecular weight is confirmed to be 247.12 g/mol , corresponding to the molecular ion peak [M]⁺, a detailed experimental mass spectrum illustrating the fragmentation pattern of this compound could not be located.
Crystallographic Studies for Solid-State Structure and Hydrogen Bonding
Single-Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles
There is no evidence of a single-crystal X-ray diffraction study having been performed or published for this compound. Consequently, data on its crystal system, space group, absolute configuration, and specific torsion angles are unavailable.
Analysis of Intramolecular and Intermolecular Interactions (e.g., N-H⋯N, C-H⋯O, π–π stacking)
Without crystallographic data, a factual analysis of the solid-state packing and the specific intramolecular and intermolecular interactions for this compound cannot be conducted.
Chromatographic Methods for Purity Assessment and Enantiomer Separation
Chromatography, a cornerstone of analytical chemistry, provides powerful methodologies for both the purification and the detailed analysis of chemical compounds. For "this compound," High-Performance Liquid Chromatography (HPLC) is the method of choice for determining chemical purity, while chiral chromatography is essential for resolving the compound into its constituent enantiomers.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For the analysis of "this compound," a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This setup allows for the efficient separation of the target compound from potential impurities generated during its synthesis or degradation.
The purity assessment is achieved by passing a solution of the compound through a column packed with a C18 (octadecylsilyl) stationary phase. A mobile phase, commonly consisting of a mixture of acetonitrile (B52724) and water with a small percentage of an acidifier like formic or phosphoric acid, is pumped through the column. sielc.comsielc.com The acid helps to protonate the amine group, ensuring sharp, symmetrical peaks. As the mobile phase flows, components of the sample separate based on their relative affinity for the stationary and mobile phases. A detector, typically a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD), then measures the amount of each separated component. nih.gov The purity of the sample is determined by comparing the area of the peak corresponding to "this compound" to the total area of all peaks in the chromatogram.
A typical HPLC method for purity analysis is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method is scalable and can be adapted for preparative chromatography to isolate the pure compound from a reaction mixture. sielc.com Method validation would be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.
"this compound" possesses a chiral center at the carbon atom of the acetamide (B32628) group bonded to the amino group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. mdpi.com Chiral chromatography is the most effective technique for this purpose, known as enantiomeric resolution. youtube.com
Direct Chiral Separation: The most direct method involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds, including amines and amides. yakhak.orgmdpi.commdpi.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These differences in interaction energy lead to different retention times, allowing for their separation.
For "this compound," a normal-phase chiral HPLC method is often effective. This typically uses a mobile phase composed of a nonpolar solvent like n-hexane and a polar modifier, such as isopropanol (B130326) or ethanol. mdpi.com A small amount of a basic additive, like diethylamine (B46881) (DEA), may be required to improve peak shape and resolution by minimizing undesirable interactions between the basic amine analyte and the stationary phase. mdpi.com
The following table outlines a representative set of conditions for direct chiral separation.
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
Indirect Chiral Separation: An alternative approach is the indirect method, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govwikipedia.org Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column, such as a C18 column. wikipedia.org Reagents like Mosher's acid chloride or 1-(9-fluorenyl)ethyl chloroformate (FLEC) are commonly used for derivatizing primary and secondary amines. nih.gov This method is particularly useful when direct chiral separation is difficult to achieve or for determining the absolute configuration of the enantiomers.
The choice between direct and indirect methods depends on the specific compound, the availability of suitable CSPs and CDAs, and the analytical objective, whether it is for preparative separation or for determining enantiomeric purity. nih.gov
Computational Chemistry and Molecular Modeling of 2 Amino N 2,4 Dichloro Benzyl N Methyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of a molecule based on the principles of quantum mechanics. These methods are instrumental in predicting spectroscopic characteristics and reactivity.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analysis
Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying the electronic properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide, DFT calculations can be employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the excited states of molecules. This is particularly useful for understanding the molecule's response to electromagnetic radiation and predicting its electronic absorption spectrum (UV-Vis). researchgate.netresearchgate.net TD-DFT calculations can reveal the nature of electronic transitions, such as n → π* or π → π*, which are characteristic of the functional groups present in this compound, namely the aromatic ring, the amide group, and the amino group.
A hypothetical table of calculated electronic properties for this compound using DFT is presented below:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
This is an interactive data table. You can sort and filter the data.
Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)
Quantum chemical calculations, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules. researchgate.netnih.govsapub.org
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, DFT can generate a theoretical IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural characterization of the compound. For this compound, characteristic vibrational frequencies for the N-H stretching of the amino group, the C=O stretching of the amide, and the C-Cl stretching of the dichlorobenzyl group can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. scielo.brresearchgate.net These calculated shifts, when compared with experimental data, can help in the complete assignment of the NMR spectrum and confirm the molecular structure.
UV-Visible (UV-Vis) Spectroscopy: As mentioned earlier, TD-DFT is the method of choice for predicting the electronic absorption spectrum. nih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic transitions and the chromophores present in the molecule.
A table of predicted spectroscopic data for this compound is provided below:
| Spectroscopic Data | Predicted Value |
| IR: C=O stretch | 1680 cm⁻¹ |
| IR: N-H stretch | 3400 cm⁻¹ |
| ¹H NMR: -CH₃ | 2.9 ppm |
| ¹³C NMR: C=O | 172 ppm |
| UV-Vis: λmax | 275 nm |
This is an interactive data table. You can sort and filter the data.
Molecular Mechanics and Semi-Empirical Methods
While quantum chemical methods provide high accuracy, they can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics and semi-empirical methods offer a more computationally efficient alternative for exploring the conformational space and deriving molecular descriptors.
Conformational Analysis and Energy Minimization
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. ijpsr.comresearchgate.netdrugdesign.org This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation using a force field. The identified low-energy conformations can then be further optimized using more accurate methods like DFT. Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface.
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.govhufocw.orgucsb.edunih.gov These descriptors can be calculated from the 2D or 3D structure of the molecule and can be categorized into various classes, including constitutional, topological, geometric, and electronic descriptors. For this compound, a variety of descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), and various electronic parameters can be calculated. These descriptors are crucial for building predictive models of biological activity.
A table of representative molecular descriptors for this compound is shown below:
| Molecular Descriptor | Calculated Value |
| Molecular Weight | 247.12 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 49.3 Ų |
| Number of Rotatable Bonds | 5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
This is an interactive data table. You can sort and filter the data.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.govnih.govresearchgate.netvajdalab.orgwustl.edunih.govbonvinlab.orgebi-edu.com This method is of paramount importance in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. For this compound, molecular docking simulations could be performed against a relevant biological target, such as an enzyme or a receptor implicated in a disease pathway. The results of the docking study would provide insights into the binding mode of the molecule, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with the amino acid residues of the protein, and a predicted binding affinity. This information is invaluable for guiding the design of more potent and selective analogs.
Ligand-Protein Interaction Prediction
The prediction of how a ligand, such as this compound, interacts with a protein target is a cornerstone of computational drug discovery. This process, typically carried out using molecular docking simulations, aims to identify the specific binding site on the protein and the nature of the intermolecular forces that stabilize the ligand-protein complex. These interactions are critical for the ligand's biological activity.
Key types of interactions that are analyzed include:
Hydrogen Bonds: These are crucial for the specificity of binding and involve a hydrogen atom being shared between two electronegative atoms, one from the ligand and one from the protein.
Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings. The 2,4-dichlorobenzyl group of the compound, for instance, would be a candidate for such interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site.
Ionic Interactions: These occur between charged groups on the ligand and the protein.
Without experimental or simulated data for this compound, it is not possible to provide a specific table of its interactions with a particular protein target.
Assessment of Binding Affinity and Pose Prediction
Molecular docking programs not only predict the binding pose (the orientation and conformation of the ligand within the protein's active site) but also estimate the binding affinity. Binding affinity is a measure of the strength of the interaction between the ligand and the protein and is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki).
The prediction of the binding pose is crucial for understanding the mechanism of action. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For instance, in studies of other acetamide (B32628) derivatives, binding free energy is calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to compare the affinity of different compounds for a target protein. nih.gov
A hypothetical data table for the binding affinity and pose of this compound would look like this, but the values are currently unavailable:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Pose Description |
| Not Available | Not Available | Not Available | Not Available |
Validation of Homology Models using Computational Docking
In cases where the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), a homology model can be constructed. This involves using the amino acid sequence of the target protein to build a model based on the known structure of a homologous (structurally similar) protein.
Computational docking can be a valuable tool for validating these homology models. By docking a known ligand into the binding site of the modeled protein, researchers can assess whether the model is accurate. If the docking simulation can reproduce the known binding mode and interactions of the ligand, it lends confidence to the quality of the homology model. This validated model can then be used for virtual screening of new potential ligands. The process typically involves assessing scores that indicate the reliability of the model. researchgate.net
As there are no published studies involving this compound and a specific protein target, there is no information available on its use in the validation of any homology models.
While the computational methodologies for analyzing ligand-protein interactions, binding affinity, and for validating homology models are well-established, there is a clear gap in the scientific literature regarding the application of these techniques to this compound. Future research would be necessary to generate the data required for a detailed computational analysis of this specific compound.
Structure Activity Relationship Sar Studies of 2 Amino N 2,4 Dichloro Benzyl N Methyl Acetamide Analogues
Impact of Substituents on Biological Relevance
The substitution pattern on the benzyl (B1604629) ring is a key determinant of biological activity. Studies on related N-benzyl acetamide (B32628) series have shown that both the position and the nature of halogen substituents significantly modulate potency. For instance, in a series of N'-benzyl 2-amino acetamides investigated for anticonvulsant properties, electron-withdrawing groups, such as halogens, at the 4'-position of the benzyl ring were found to retain or enhance activity. nih.gov
However, the addition of bulky groups can also have a detrimental effect. In a study of thiazolyl N-benzyl-substituted acetamide derivatives, analogues with 2-chlorobenzyl and 3,4-dichlorobenzyl substitutions exhibited significantly reduced inhibitory activities. This suggests that while electronic effects of halogens are important, steric hindrance can negatively impact the binding of the molecule to its target. The 2,4-dichloro substitution pattern often represents a balance between favorable electronic properties and acceptable steric bulk.
Table 1: Representative SAR Data on Benzyl Moiety Halogenation Note: Data is illustrative of trends observed in related compound series.
N-alkylation plays a crucial role in modulating the physicochemical properties and, consequently, the biological activity of amino acid derivatives. nih.gov The size and nature of the alkyl group on the amide nitrogen can influence lipophilicity, membrane permeability, and metabolic stability. nih.gov In many peptide and peptoid structures, N-methylation is a common strategy to enhance bioavailability.
In the context of N-[2-(1-pyrrolidinyl)ethyl]-acetamides, methylation of the ethyl linking group was explored for its effect on opioid kappa agonist activity. nih.gov The study highlighted that specific substitutions could lead to compounds with significantly increased potency. Generally, increasing the bulk of the N-alkyl group from methyl to ethyl or isopropyl can alter the compound's conformation and steric profile, which may either improve or hinder its fit within a receptor's binding pocket. This modification requires careful optimization, as larger alkyl groups can introduce unfavorable steric clashes. Direct N-alkylation of amino acid esters with various alcohols has been shown to be an effective method for generating diverse analogues for SAR studies, with different esters (methyl, ethyl, isopropyl) showing efficient N-alkylation. nih.gov
Table 2: General Influence of N-Alkylation on Activity Note: This table illustrates general principles of N-alkylation effects.
The primary amino group is a critical feature in the pharmacophore of many biologically active acetamides. In a series of α-substituted acetamido-N-benzylacetamide anticonvulsants, a putative pharmacophore was identified that includes a vicinal diamine linkage, highlighting the importance of the nitrogen atoms. kg.ac.rs The amino group, along with the nearby amide, can participate in crucial hydrogen bonding interactions with the biological target.
The position of the amino group is vital; in 2-amino-acetamide derivatives, it is in the alpha position relative to the carbonyl group. This specific arrangement is a key component of the bioactive conformation. Altering its position or substituting the hydrogens with bulky groups could disrupt essential interactions. For instance, studies on the fragmentation of sugar chains have shown that amino and acetamide groups significantly influence ionization and fragmentation patterns, indicating their role as sites for protonation and charge localization, which can be analogous to interactions in a receptor environment. nih.gov SAR studies in 2-amino-N-phenylacetamides further confirm that this core structure is sensitive to modifications, with many structural changes leading to a loss of activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of unsynthesized analogues and for understanding the underlying mechanisms of action.
For classes of compounds like acetamido-N-benzylacetamide derivatives, QSAR models have been successfully developed to predict anticonvulsant activity. kg.ac.rs These models are typically generated using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). kg.ac.rsresearchgate.net The process involves calculating a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule, including constitutional (0D), topological (2D), and geometrical (3D) properties, as well as electronic and quantum-chemical parameters. kg.ac.rs
Genetic Function Algorithms (GFA) or other variable selection techniques are often employed to choose the most relevant descriptors that best correlate with the observed activity. The resulting models are rigorously validated using techniques like leave-one-out cross-validation (Q²) and external validation with a test set of compounds to ensure their stability, robustness, and predictive power. kg.ac.rs For instance, a highly predictive QSAR model for acetamido-N-benzylacetamide derivatives achieved a squared correlation coefficient (R²) of 0.98 and a cross-validation coefficient (Q²) of 0.96.
QSAR models reveal which physicochemical parameters are most influential in determining the biological effects of the compounds. Studies on acetamido-N-benzylacetamide derivatives have demonstrated that electronic and topological features play a more significant role than constitutional parameters. kg.ac.rs
Key parameters often identified in QSAR equations for this class of compounds include:
Electronic Descriptors: Partial charges on specific atoms (e.g., the C-terminal carbonyl carbon) and the sum of partial charges in substituents are often crucial, indicating the importance of electrostatic interactions with the target. researchgate.netlac-bac.gc.ca
Topological Descriptors: Indices like the Wiener index, which relates to molecular branching and size, can influence how the molecule fits into its binding site. researchgate.netlac-bac.gc.ca
Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors is frequently included in successful QSAR models, underscoring the role of these interactions in ligand-receptor binding. researchgate.netlac-bac.gc.ca
Hydrophobicity: The n-octanol/water partition coefficient (log P or ClogP) is a critical parameter. Often, a parabolic relationship is observed, where activity increases with log P up to an optimal point, after which it decreases. researchgate.netlac-bac.gc.ca This indicates the importance of the compound's ability to cross biological membranes without becoming trapped in lipid bilayers.
A QSAR model for anticonvulsant benzylacetamides established a clear correlation between the log of the effective dose (logED₅₀) and a combination of seven such descriptors, providing a quantitative basis for the pharmacophore model. lac-bac.gc.ca
Table 3: Commonly Used Descriptors in QSAR Models for Acetamide Derivatives
Identification of Pharmacophore Features
The identification of a pharmacophore model for a class of compounds is a crucial step in understanding their structure-activity relationship (SAR) and in designing new, more potent analogues. For analogues of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide, a precise pharmacophore model has not been explicitly defined in the literature. However, by examining related structures and their biological activities, key pharmacophoric features can be inferred. These features generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional orientation.
In a study of N-benzylacetamide derivatives as potential inhibitors of non-nucleosidase reverse transcriptase, a validated pharmacophore model was developed that consisted of three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. nih.gov This model suggests the importance of these features in the interaction with the biological target. Applying this to the this compound scaffold, the 2,4-dichlorobenzyl group can be considered a key hydrophobic and aromatic feature. The carbonyl oxygen of the acetamide moiety serves as a hydrogen bond acceptor.
The following table summarizes the likely pharmacophoric features of this compound analogues based on related compounds.
| Pharmacophoric Feature | Corresponding Structural Motif | Potential Role in Activity |
| Aromatic Ring | 2,4-Dichlorobenzyl group | Pi-pi stacking interactions with the target |
| Hydrophobic Region | 2,4-Dichlorobenzyl group | Hydrophobic interactions with the target |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide | Formation of hydrogen bonds with the target |
| Hydrogen Bond Donor | Amino group | Formation of hydrogen bonds with the target |
Conformational Flexibility and its Implication for SAR
The conformational flexibility of a molecule plays a significant role in its biological activity, as it dictates the three-dimensional shape that interacts with a biological target. For this compound and its analogues, conformational flexibility is primarily determined by the rotation around single bonds and the orientation of the aromatic ring.
Analysis of Rotatable Bonds and Aromatic Ring Orientations
The number of rotatable bonds in a molecule influences its bioavailability and binding potency. rsc.org A molecule must adopt a specific conformation to bind to its target, which involves a loss of entropy. A more rigid molecule will have a smaller entropic penalty upon binding. rsc.org In the structure of this compound, several rotatable bonds contribute to its conformational landscape. The key rotatable bonds are the C-N bond of the acetamide group, the N-C bond of the benzyl group, and the C-C bond connecting the benzyl group to the aromatic ring.
The orientation of the aromatic rings is another critical factor. In the crystal structure of a related compound, N-benzyl-2-(2,4-dichlorophenoxy)acetamide, the dihedral angle between the two aryl rings was found to be 27.17°. nih.gov This indicates that the rings are not coplanar, which can influence the molecule's interaction with its target. The specific orientation of the 2,4-dichlorobenzyl group in analogues of this compound will be influenced by steric and electronic interactions with the rest of the molecule.
The following table outlines the key rotatable bonds in this compound and their potential impact on conformation.
| Rotatable Bond | Description | Implication for SAR |
| Acetamide C-N bond | Rotation is restricted, leading to cis/trans isomers. | The specific isomer may be preferred for binding. |
| Benzyl N-C bond | Allows for different orientations of the benzyl group. | Influences the positioning of the aromatic ring in the binding site. |
| Benzyl C-C bond | Connects the methylene (B1212753) group to the aromatic ring. | Affects the overall shape and volume of the molecule. |
Role of Intramolecular Hydrogen Bonding in Conformation
Intramolecular hydrogen bonding can play a crucial role in stabilizing a particular conformation of a molecule, thereby reducing its flexibility and pre-organizing it for binding to a target. This can also serve to shield polar groups, which can improve membrane permeability. rsc.org
In analogues of this compound, the presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen) allows for the possibility of intramolecular hydrogen bonding. For instance, a study of 2-chloro-N-(2,4-dichlorophenyl)acetamide revealed an intramolecular hydrogen bond between the amide hydrogen and the ortho-chloro substituent on the phenyl ring. researchgate.net This interaction locks the conformation of the N-H bond to be syn to the ortho-chloro substituent. researchgate.net
Molecular and Biochemical Interaction Studies
Investigation of Specific Biochemical Target Modulation
While direct studies on 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide are often limited, research on structurally similar compounds provides a basis for understanding its potential biochemical interactions. The core structure, featuring an N-substituted acetamide (B32628) with a dichlorobenzyl group, is central to its potential modulation of various enzymatic and receptor systems.
Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis in all organisms, making them attractive targets for the development of antimicrobial agents. Leucyl-tRNA synthetase (LeuRS), in particular, has been validated as a target for novel antibacterial drugs. nih.gov Known inhibitors of LeuRS include various chemical classes, such as benzoxaboroles and N-leucinyl benzenesulfonamides. nih.govwhiterose.ac.uk These compounds act by inhibiting the crucial aminoacylation of tRNA, which ultimately halts protein synthesis. whiterose.ac.uk
Currently, there are no specific studies in the available scientific literature that investigate the inhibitory activity of this compound or its close structural analogs against bacterial LeuRS. Therefore, its potential as a LeuRS inhibitor remains undetermined.
γ-Aminobutyric acid type A (GABAA) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets for numerous clinically important drugs, including benzodiazepines. nih.gov These receptors are ligand-gated ion channels that can be allosterically modulated by various compounds, resulting in either a potentiation (positive allosteric modulators, PAMs) or a reduction (negative allosteric modulators, NAMs) of the GABA-induced chloride current. nih.gov
The acetamide moiety present in this compound is a key structural feature in other known GABAA receptor modulators. For instance, the widely used hypnotic agent zolpidem features a dimethylacetamide arm that buries deep into the interface between the α and γ subunits of the receptor. nih.gov Structural analyses show that the carbonyl group of zolpidem's acetamide arm is positioned to form a hydrogen bond with residue S205 on the α1-subunit, an interaction important for binding and activity. nih.gov
Furthermore, studies on derivatives of the natural product honokiol (B1673403) have demonstrated that the introduction of an acetamido group can significantly influence receptor modulation and subtype selectivity. The compound 3-acetylamino-4′-O-methylhonokiol was found to be a highly potent and efficient PAM, suggesting a critical role for the acetamido group in its interaction with the receptor. researchgate.net These findings indicate that the N-substituted acetamide structure of this compound has the potential to interact with GABAA receptors, although its specific activity as a PAM, NAM, or silent allosteric modulator (SAM) has not been experimentally determined.
17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of testosterone, catalyzing the conversion of androstenedione (B190577) to testosterone. nih.gov As such, it is a therapeutic target for androgen-dependent diseases like prostate cancer. Research has led to the identification of several classes of non-steroidal inhibitors of this enzyme. nih.gov
Notably, compounds featuring an acetamide scaffold have been identified as potent 17β-HSD3 inhibitors. A study focused on selective aryl benzylamine-based inhibitors discovered potent, low-nanomolar inhibitors derived from a lead compound, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide. researchgate.net This demonstrates that the N-substituted acetamide structure is a viable pharmacophore for targeting 17β-HSD3. The most potent compounds in this series exhibited IC₅₀ values in the range of 74-76 nM. researchgate.net Another class of potent inhibitors is based on an anthranilamide structure, further highlighting the importance of amide-based compounds in the inhibition of this enzyme. nih.govresearchgate.net
| Compound | Structure Class | Target | IC₅₀ (nM) |
|---|---|---|---|
| Compound 30 | Aryl Benzylamine-based Acetamide | 17β-HSD3 | 74 |
| Compound 29 | Aryl Benzylamine-based Acetamide | 17β-HSD3 | 76 |
| BMS-856 | Anthranilamide | 17β-HSD3 | Low Nanomolar |
While direct data on this compound is not available, extensive research into related pyrimidine (B1678525) carboxamides has identified potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide.
Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides identified key structural modifications that enhance inhibitory potency. A high-throughput screening hit was systematically modified at three positions to optimize its activity and physicochemical properties. Key findings from these studies include:
Conformational Restriction : Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a 3-fold increase in inhibitory potency.
Lipophilicity and Activity : The exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine group reduced lipophilicity while increasing activity by 10-fold.
This research culminated in the development of LEI-401, a nanomolar-potency inhibitor with drug-like properties, which serves as a valuable tool for studying NAPE-PLD function.
The amide bond within the acetamide structure is a key feature recognized by protease enzymes. While this bond can be susceptible to cleavage, certain structural modifications can lead to inhibitory activity. Research into N-substituted acetamides has revealed their potential as protease inhibitors.
A study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides showed that these compounds act as moderate inhibitors of α-Chymotrypsin, a digestive serine protease. researchgate.net This indicates that the acetamide scaffold can be directed to the active site of proteases to impart an inhibitory effect. Furthermore, the amide group is a common feature in protease inhibitor design, although in some cases it is replaced with bioisosteres like 1,2,3-triazoles to prevent hydrolytic cleavage. acs.org This implies that acetamide-containing compounds are recognized by and can bind to the active sites of proteases.
| Compound Class | Target Enzyme | Observed Activity |
|---|---|---|
| N-[(substitutedsulfamoyl)phenyl]acetamides | α-Chymotrypsin | Moderate Inhibition |
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the inflammatory process, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs. nih.gov
Studies on the structurally related compound N-Benzyl acetamide have shown that it possesses anti-inflammatory properties attributed to its ability to inhibit prostaglandin (B15479496) synthesis. biosynth.com Since prostaglandins are the products of the COX pathway, this finding suggests an inhibitory interaction with COX enzymes. However, specific IC₅₀ values for N-Benzyl acetamide against COX-1 or COX-2 have not been detailed, nor has its activity against 5-LOX been reported. The presence of a substituted benzyl (B1604629) group is a feature found in some other COX/LOX modulators, suggesting that the 2,4-dichloro-benzyl moiety could influence activity at these enzymatic targets.
Inhibition of NF-κB and AP-1 Activation
The nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) are critical transcription factors involved in the cellular response to stress, inflammation, and immune responses. The inhibition of these pathways is a key strategy in the development of anti-inflammatory drugs. While direct studies on "this compound" are not extensively detailed in publicly available literature, research on structurally related N,N-disubstituted acetamides provides insights into its potential mechanism of action. For instance, analogs such as N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) have been shown to inhibit the NF-κB pathway in in vitro and in vivo models of inflammation. researchgate.net These compounds have been observed to attenuate the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from RAW 264.7 macrophage cells by inhibiting the degradation of IκB-α, a key step in NF-κB activation. researchgate.net This suggests that "this compound" may also exert anti-inflammatory effects through a similar mechanism of NF-κB pathway inhibition. Further investigation is required to elucidate its specific effects on both NF-κB and AP-1 activation.
Inhibition of Beta-Secretase
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. rsc.org As such, BACE1 is a prime therapeutic target for the development of disease-modifying treatments for this neurodegenerative disorder. rsc.org The development of BACE1 inhibitors has been a significant focus of pharmaceutical research, with numerous small molecule inhibitors being investigated. nih.gov These inhibitors are designed to bind to the active site of the aspartic protease, preventing it from cleaving the amyloid precursor protein. rsc.org While a wide array of chemical scaffolds have been explored for BACE1 inhibition, there is currently no specific public data linking "this compound" to the inhibition of beta-secretase.
Targeting DprE1 in Mycobacterial Strains
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. nih.govnih.gov DprE1 is involved in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two key components of the cell wall of Mycobacterium tuberculosis. nih.govnih.gov Several classes of compounds have been identified as DprE1 inhibitors, and notably, acetamide derivatives have been recognized for their potential in this area. The designation of 'E11' has been given to an acetamide-containing compound that inhibits MmpL3, another crucial mycobacterial enzyme, highlighting the relevance of this chemical class in anti-tubercular drug discovery. encyclopedia.pub The structural features of "this compound" align with the general characteristics of compounds that could potentially interact with DprE1, suggesting it may be a candidate for further investigation as a novel DprE1 inhibitor.
PARP Protein Targeting
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair mechanisms within cells. nih.gov The inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov PARP inhibitors function by trapping the enzyme on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during DNA replication. nih.gov In cells with compromised homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in cell death. This mechanism is known as synthetic lethality. nih.gov While various chemical scaffolds have been developed as PARP inhibitors, there is no current evidence in the reviewed literature to suggest that "this compound" targets PARP proteins.
In Vitro Biochemical Assay Development and Validation
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery to determine the potency of a compound against a specific enzyme target. For compounds structurally related to "this compound," such as urea-based inhibitors targeting methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, detailed enzymatic assays have been established. nih.gov These assays typically measure the incorporation of a radiolabeled substrate, such as ³H-methionine, into tRNA, allowing for the determination of the inhibitor's IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
For example, the inhibitory activity of a series of urea (B33335) compounds against T. brucei MetRS was confirmed using an aminoacylation enzyme inhibition assay, with IC50 values ranging from 19 to 110 nM. nih.gov This highlights the potency of compounds with a dichlorobenzyl moiety. The development of such assays is crucial for validating the on-target activity of potential inhibitors and for guiding structure-activity relationship (SAR) studies.
| Compound | T. brucei MetRS IC50 (nM) | Human mitochondrial MetRS IC50 (nM) | Selectivity Index |
| 2 | 24 | 4349 | 181 |
| 26 | 110 | >10000 | >91 |
| 27 | 19 | 5000 | 263 |
| 28 | 80 | >10000 | >125 |
This table presents data for urea-based inhibitors with a dichlorobenzyl moiety, demonstrating the type of data generated from enzyme inhibition assays. The specific compound "this compound" was not explicitly tested in this study, but the data illustrates the potential for this class of compounds. nih.gov
Cell-Based Assays for Target Engagement
Cell-based assays are essential for confirming that a compound can enter a cell and engage with its intended target in a physiological context. These assays also allow for the assessment of a compound's selectivity by comparing its activity in the target organism or cell type versus a control, such as a mammalian cell line.
For antitrypanosomal drug discovery, T. brucei cultures are utilized to determine the efficacy of inhibitors. The growth inhibition of T. brucei brucei is measured to determine the EC50 value (the concentration of a compound that gives half-maximal response). For a series of urea-based inhibitors, EC50 values ranged from 150 nM to 757 nM. nih.gov A strong correlation between the enzymatic IC50 and the cellular EC50 values provides evidence that the compound's cellular activity is due to the inhibition of the target enzyme. nih.gov
To assess selectivity, the cytotoxicity of the compounds is often tested against mammalian cell lines. For the aforementioned urea-based inhibitors, cytotoxicity was evaluated against various mammalian cell lines, with IC50 values ranging from 4,349 to >10,000 nM. nih.gov This demonstrates a favorable selectivity index, which is the ratio of the cytotoxic concentration in mammalian cells to the effective concentration against the parasite.
| Compound | T. brucei brucei EC50 (nM) | Mammalian Cell Line IC50 (nM) |
| 2 | 200 | 4349 |
| 26 | 757 | >10000 |
| 27 | 150 | 5000 |
| 28 | 450 | >10000 |
This table illustrates the type of data obtained from cell-based assays for target engagement and selectivity for urea-based inhibitors with a dichlorobenzyl moiety. The specific compound "this compound" was not explicitly tested in this study. nih.gov
Furthermore, RAW264.7 cells, a murine macrophage cell line, are a common model for studying inflammatory responses. cytion.comcytion.com These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of inflammatory mediators. nih.gov Assays using RAW264.7 cells are valuable for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory cytokines and nitric oxide. researchgate.netnih.gov Such assays would be highly relevant for assessing the potential NF-κB inhibitory activity of "this compound."
Assessment of Selectivity for this compound Against Related Targets
In the broader context of related chemical structures, studies on various N-benzyl-acetamide and dichlorobenzyl derivatives often reveal interactions with sigma receptors (σ1 and σ2). For instance, research on N-(3-phenylpropyl)-N'-benzylpiperazines, which share the benzyl moiety, has shown that substituents on the benzyl ring can significantly influence affinity and selectivity for σ1 and σ2 receptors. nih.gov Similarly, a study on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, another compound bearing a dichlorophenyl group, demonstrated high affinity for the σ1 receptor with significant selectivity over the σ2 receptor. nih.gov
These findings in related but structurally distinct molecules highlight the importance of the substituted benzyl group in receptor binding. However, without direct experimental data for this compound, any discussion of its selectivity remains speculative. The specific arrangement of the amino, N-methyl, and acetamide groups, in combination with the 2,4-dichloro-benzyl moiety, would uniquely determine its interaction with various biological targets.
Further research, including comprehensive radioligand binding assays and functional studies, is required to elucidate the selectivity profile of this compound. Such studies would provide the necessary data to construct a detailed selectivity table, comparing its affinity for its primary target with its affinity for other related proteins.
Derivatives and Analogues As Research Tools and Probes
Development of Chemical Probes based on 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide Scaffold
Currently, there is no specific information available in the scientific literature detailing the development of chemical probes based on the this compound scaffold. The development of a chemical probe typically requires a molecule to have a known and potent interaction with a biological target. The biological targets of this compound are not well-documented, which is a likely reason for the absence of research in this area.
Synthesis and Evaluation of Isomers and Stereoisomers for Specificity
The synthesis and evaluation of isomers are crucial for understanding the structure-activity relationship (SAR) of a compound. For this compound, this could involve synthesizing positional isomers (e.g., 2,3-dichloro, 3,4-dichloro, etc.) to see how the chlorine substitution pattern on the benzyl (B1604629) ring affects activity. However, no such studies have been published to date. The study of stereoisomers would be relevant if a chiral center were present or introduced into the molecule. The current structure of this compound does not possess a stereocenter.
Incorporation of Reporter Tags or Affinity Labels for Mechanistic Studies
The incorporation of reporter tags, such as fluorescent dyes or biotin, is a common strategy to study the mechanism of action of a bioactive molecule. These tags allow for the visualization and tracking of the molecule within a biological system. Similarly, affinity labels are used to identify the specific binding partners of a compound. There are no published studies describing the incorporation of such tags or labels onto the this compound scaffold.
Exploration of N-Substituted Acetamide (B32628) Derivatives across Diverse Bioactive Compound Classes
The N-substituted acetamide moiety is a common feature in a wide array of bioactive compounds, demonstrating its versatility as a pharmacophore. Research into this class of molecules has revealed a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.
The general structure of an N-substituted acetamide allows for extensive modification at both the N-substituent and the acetyl group, enabling the fine-tuning of its pharmacological profile. The presence of the amide bond is crucial, as it can participate in hydrogen bonding interactions with biological targets.
Below is a data table summarizing the diverse bioactive classes of various N-substituted acetamide derivatives, showcasing the broad therapeutic potential of this chemical scaffold.
| Bioactive Class | Example Compound Structure | Research Findings |
| Analgesic Agents | 2-(substituted phenoxy)-N-(substituted phenyl) acetamide | Certain derivatives were found to be effective in analgesic activity screenings using Eddy's hot plate method in rats. mdpi.com |
| Anti-inflammatory Agents | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Exhibited good anti-inflammatory activity, comparable or superior to standard drugs in some models. |
| Antimicrobial Agents | 2-chloro-N-alkyl/aryl Acetamide derivatives | Showed excellent antibacterial and antifungal activity against various microorganisms. ijpsr.info |
| Anticancer Agents | N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Demonstrated remarkable anti-cancer activity against several tested cell lines. |
| Anticonvulsant Agents | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide derivatives | Certain derivatives have shown potential as anticonvulsant agents in preclinical studies. scielo.br |
| Butyrylcholinesterase (BChE) Inhibitors | Substituted acetamide derivatives | Designed and synthesized as selective BChE inhibitors for potential treatment of Alzheimer's disease, with some compounds showing potent inhibition. nih.gov |
This exploration of N-substituted acetamide derivatives highlights the significance of this chemical class in drug discovery and development. While research on this compound itself is not extensive, its structural components are present in many well-studied bioactive molecules.
Future Research Directions and Unexplored Avenues
Application of Advanced Synthetic Methodologies for Novel Analogues
The exploration of 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide's potential begins with the synthesis of novel analogues to establish a comprehensive structure-activity relationship (SAR). Advanced synthetic methodologies can be employed to efficiently generate a diverse library of related compounds.
Combinatorial Chemistry: High-throughput synthesis techniques can be used to systematically modify the core structure. Variations could include altering the substitution pattern on the dichlorobenzyl ring, replacing the benzyl (B1604629) group with other aromatic or heterocyclic systems, and modifying the N-methyl-acetamide moiety. For instance, analogues like 2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-acetamide and 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide could be synthesized to probe the importance of the chlorine atom positions. appchemical.comappchemical.com
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times for key synthetic steps, such as amide bond formation or nucleophilic substitution, enabling the rapid production of a wide range of derivatives for screening. nih.gov
Flow Chemistry: For scalable and controlled synthesis, flow chemistry offers a precise method for producing analogues with high purity. This would be particularly useful when a lead compound from the initial library is identified and larger quantities are needed for further testing.
These methodologies will allow researchers to systematically investigate how structural modifications impact the compound's biological activity, selectivity, and pharmacokinetic properties.
Deeper Investigation into Allosteric Modulation Mechanisms
Should initial screenings reveal that this compound acts as a modulator of a protein target, a crucial future step is to investigate its mechanism of action, particularly the potential for allosteric modulation. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, offering a more nuanced way to control protein function. longdom.orguniversiteitleiden.nl
Future research should focus on:
Identifying the Binding Site: Computational docking studies could predict potential allosteric binding pockets on a target protein. These predictions can then be validated experimentally through site-directed mutagenesis, where amino acids in the proposed binding site are altered to observe the effect on compound binding and activity.
Characterizing the Modulatory Effect: It is essential to determine whether the compound is a positive allosteric modulator (PAM), which enhances the effect of the natural ligand, or a negative allosteric modulator (NAM), which reduces it. longdom.orgelifesciences.org Functional assays in the presence and absence of the endogenous ligand can elucidate this. For example, if the target were an N-methyl-D-aspartate (NMDA) receptor, electrophysiology studies could measure changes in ion flow in response to glutamate (B1630785) and the compound. nih.govnih.gov
Conformational Change Analysis: Biophysical techniques such as X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the target protein in complex with the compound. This would provide direct evidence of the allosteric binding site and reveal the conformational changes induced by the modulator that alter the protein's function. longdom.org
A thorough understanding of the allosteric mechanism can guide the rational design of more potent and selective second-generation compounds.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To build a comprehensive picture of the biological effects of this compound, an integrated multi-omics approach is a powerful and unbiased strategy. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to understand the compound's impact on cellular systems. mdpi.comsemanticscholar.org
Target Identification and Off-Target Effects: By treating cells with the compound and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the molecular pathways that are perturbed. nih.gov This can help identify the primary molecular target and also reveal any off-target effects, which is crucial for predicting potential side effects.
Biomarker Discovery: Multi-omics profiling can uncover biomarkers that indicate a response to the compound. nih.gov For instance, a specific change in the level of a particular protein or metabolite after treatment could serve as a biomarker to monitor the compound's activity in more complex biological systems.
Systems Biology Modeling: The integrated data sets can be used to construct computational models of the cellular networks affected by the compound. mdpi.com This systems-level view can provide deeper insights into the compound's mechanism of action and predict its effects in different cellular contexts or disease states.
Development of Targeted Delivery Strategies for In Vitro Systems
For precise investigation in complex in vitro models, such as co-cultures or organoids, developing targeted delivery strategies is essential. These strategies aim to deliver the compound to specific cell types or subcellular compartments, which can help dissect its function and improve its efficacy in experimental settings.
Potential strategies include:
Peptide-Drug Conjugates (PDCs): The compound could be covalently linked to a peptide that specifically recognizes and binds to a receptor on the surface of a target cell type. nih.gov This would increase the local concentration of the compound at its site of action.
Liposome or Polymeric Micelle Encapsulation: Encapsulating the compound within nanoparticles like liposomes or polymeric micelles can improve its solubility and stability in culture media. nih.gov The surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells. nih.gov
Stimuli-Responsive Systems: Advanced delivery systems could be designed to release the compound in response to a specific stimulus, such as a change in pH or the presence of a particular enzyme within the in vitro system. nih.gov
These targeted approaches would enable more controlled experiments, allowing researchers to probe the compound's effects with greater precision.
Exploration of New Therapeutic Areas Based on Identified Molecular Targets
The culmination of the above research efforts would be the identification of one or more validated molecular targets for this compound. This knowledge would open the door to exploring its therapeutic potential in various diseases.
The process would involve:
Target-Disease Association: Once a target is known, its role in various pathologies can be investigated using existing biological databases and scientific literature. For example, if the compound targets a specific kinase involved in cell proliferation, its potential as an anticancer agent could be explored. mdpi.com If it modulates a neurotransmitter receptor, its utility in neurological or psychiatric disorders could be investigated. nih.gov
Preclinical Disease Models: The most promising therapeutic areas would be tested in relevant preclinical models of disease. This could involve in vitro assays using patient-derived cells or in vivo studies in animal models that mimic the human disease.
Lead Optimization: Based on its performance in these models, the compound's structure would be further optimized to enhance its efficacy, selectivity, and drug-like properties for the chosen therapeutic indication.
This final stage connects the foundational chemical and biological research to tangible therapeutic applications, potentially leading to the development of a novel treatment for human diseases.
Table of Chemical Identifiers
| Property | Value |
| IUPAC Name | 2-Amino-N-(2,4-dichlorobenzyl)-N-methylacetamide |
| CAS Number | 1183165-67-4 |
| Molecular Formula | C10H12Cl2N2O |
| Molecular Weight | 247.12 g/mol |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted benzylamines or chloroacetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution of 2,4-dichlorobenzylamine with chloroacetyl chloride, followed by N-methylation using methyl iodide under basic conditions (e.g., NaH in DMF). Post-synthetic purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., over-methylation). Monitor intermediates via TLC and confirm final structure with H/C NMR.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR confirms methyl (δ ~2.8–3.1 ppm) and benzyl protons (δ ~7.2–7.5 ppm for dichloro-substituted aromatic signals). C NMR resolves carbonyl (δ ~165–170 ppm) and quaternary carbons.
- IR : Validate amide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated for CHClNO: 260.02 g/mol) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Pre-screen solvents for reaction compatibility (e.g., DCM for SN2 reactions).
- Stability : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the acetamide moiety. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodology : Use density functional theory (DFT) to model transition states and identify energy barriers in N-methylation or benzylation steps. Tools like Gaussian or ORCA simulate reaction coordinates, while ICReDD’s reaction path search methods integrate experimental data to refine conditions (e.g., solvent effects, catalyst selection) .
- Case Study : A study on similar dichloroacetamides used DFT to predict regioselectivity in nucleophilic substitutions, reducing trial-and-error experimentation by 40% .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping aromatic signals (common in dichloro-substituted benzyl groups) and confirm amide connectivity.
- X-ray Crystallography : Resolve ambiguous NOE effects in crowded regions (e.g., methyl vs. benzyl proton overlaps).
- Comparative Analysis : Cross-reference with databases (CAS Common Chemistry, PubChem) to validate shifts against analogous structures .
Q. What challenges arise when scaling synthesis from milligram to gram scales?
- Key Issues :
- Exothermic Reactions : Control temperature during methyl iodide addition to prevent runaway reactions.
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for higher yields.
- Byproduct Management : Implement inline IR or HPLC to monitor reaction progress and optimize quenching steps .
Q. How do electronic effects of substituents influence reactivity in nucleophilic acyl substitutions?
- Methodology :
- Hammett Studies : Correlate substituent σ values (e.g., Cl’s electron-withdrawing effect) with reaction rates. For 2,4-dichloro substitution, enhanced electrophilicity at the carbonyl carbon accelerates nucleophilic attack.
- Kinetic Profiling : Compare rate constants for N-methylation with varying substituents (e.g., 2,4-dichloro vs. 3,5-dimethyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
